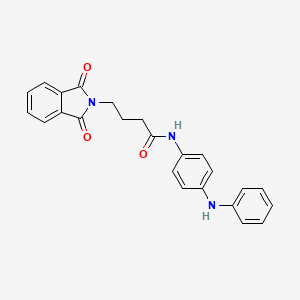
2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPP belongs to a class of compounds known as amides, which have a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide is not fully understood. However, studies have shown that 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide may act on several molecular targets, including the TRPV1 receptor, which is involved in pain sensation, and the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to have several biochemical and physiological effects. In cancer research, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for tumor growth. In inflammation research, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In pain management, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to reduce pain behavior in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has several advantages for lab experiments, including its high purity and stability. Additionally, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide research. One area of interest is the development of 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide and its potential therapeutic applications in cancer, inflammation, and pain management. Finally, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide may have applications in other areas of research, such as neurodegenerative diseases and cardiovascular disease, which warrant further investigation.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been investigated for its potential therapeutic applications in several areas, including cancer, inflammation, and pain management. In cancer research, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In pain management, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to have analgesic effects in animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-12(22-15-9-7-14(18)8-10-15)17(20)19-11-13-5-3-4-6-16(13)21-2/h3-10,12H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLFAZRWPNKOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



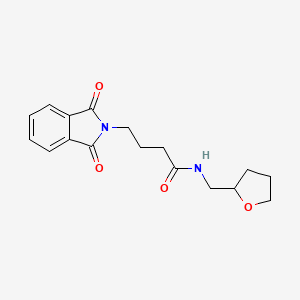
![3-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B4112778.png)

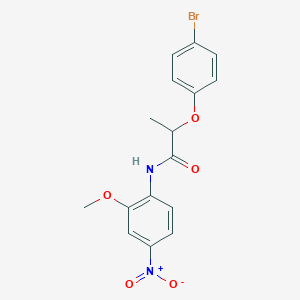
![2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112811.png)
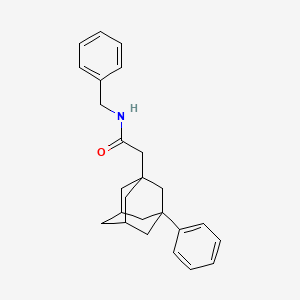
![5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B4112822.png)
![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112832.png)
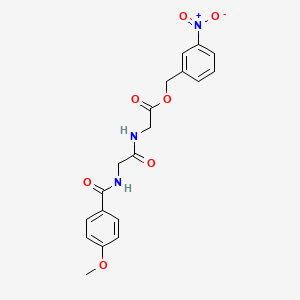
![2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzamide](/img/structure/B4112847.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4112856.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4112863.png)
